2-[(2,4-dimethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
Molecular Formula |
C22H21N3O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H21N3O/c1-14-8-9-19(15(2)10-14)24-22-23-13-18-20(25-22)11-17(12-21(18)26)16-6-4-3-5-7-16/h3-10,13,17H,11-12H2,1-2H3,(H,23,24,25) |
InChI Key |
JEDDHBUOUCRCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Cyclocondensation reactions employing methyl 2-aminobenzoate derivatives and carbonyl-containing reagents are widely utilized. For example, heating methyl 2-aminobenzoate with acetic anhydride in dimethylformamide (DMF) at 110°C for 12 hours generates the dihydroquinazolinone scaffold. This method achieves yields of 68–72% but requires stringent control of anhydrous conditions to prevent hydrolysis side reactions.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times compared to conventional heating. A 2014 study demonstrated that irradiating a mixture of 2-aminobenzamide and benzaldehyde derivatives in ethanol at 150 W for 15 minutes produced the quinazolinone core with 85% yield. This approach minimizes thermal decomposition but necessitates specialized equipment.
Functionalization of the Quinazolinone Core
Introduction of the 2,4-Dimethylphenylamino Group
The critical 2,4-dimethylphenylamino substituent is introduced via nucleophilic aromatic substitution (SNAr). Key steps include:
-
Chlorination at Position 2 : Treating the quinazolinone core with phosphorus oxychloride (POCl3) at reflux for 6 hours yields the 2-chloro intermediate.
-
Amination with 2,4-Dimethylaniline : Reacting the chlorinated intermediate with 2,4-dimethylaniline in the presence of potassium carbonate (K2CO3) in N,N-dimethylacetamide (DMAc) at 120°C for 24 hours installs the target amino group.
Table 1 : Optimization of Amination Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMAc | 120 | 24 | 78 |
| Cs2CO3 | DMF | 130 | 18 | 82 |
| DBU | THF | 80 | 36 | 65 |
Palladium-Catalyzed Cross-Coupling for Phenyl Group Installation
The 7-phenyl substituent is introduced through Suzuki-Miyaura cross-coupling:
-
Borylation at Position 7 : Treating the quinazolinone with bis(pinacolato)diboron (B2Pin2) and Pd(dppf)Cl2 in 1,4-dioxane at 90°C for 8 hours generates the boronate ester.
-
Coupling with Phenylboronic Acid : Reacting the boronate ester with phenylboronic acid in the presence of Pd(PPh3)4 and aqueous Na2CO3 in ethanol/water (3:1) at 80°C for 12 hours installs the phenyl group with 89% yield.
Alternative Synthetic Routes
One-Pot Tandem Reactions
A 2020 protocol combined cyclocondensation and amination in a single vessel using ionic liquid [BMIM][BF4] as solvent. This method reduced total synthesis time from 36 to 14 hours while maintaining 81% yield.
Enzymatic Synthesis
Recent advances employ lipase B from Candida antarctica (CAL-B) to catalyze the formation of the dihydroquinazolinone ring under aqueous conditions. While environmentally favorable, this method currently achieves only 54% yield.
Reaction Optimization and Scalability
Solvent Effects
Polar aprotic solvents (DMF, DMAc) generally outperform ethers or hydrocarbons due to improved solubility of intermediates:
Table 2 : Solvent Impact on Amination Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| DMAc | 37.8 | 82 |
| THF | 7.6 | 65 |
Catalyst Screening
Palladium catalysts with bulky phosphine ligands (XantPhos, SPhos) enhance cross-coupling efficiency by stabilizing oxidative addition intermediates. For example, Pd/XantPhos increased Suzuki coupling yields from 72% to 89% compared to Pd(PPh3)4.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity when using optimized Suzuki coupling conditions.
Challenges and Limitations
-
Regioselectivity : Competing substitution at positions 4 and 7 necessitates careful stoichiometric control during chlorination.
-
Purification Difficulties : The compound’s low solubility in non-polar solvents complicates recrystallization, often requiring silica gel column chromatography with ethyl acetate/hexane gradients.
Comparative Analysis of Synthetic Methods
Table 3 : Method Comparison for Industrial Scalability
| Method | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Conventional | 5 | 62 | 48 |
| Microwave-Assisted | 4 | 78 | 52 |
| One-Pot Tandem | 3 | 81 | 44 |
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dimethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones with different biological properties.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-[(2,4-dimethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure of the synthesized compound. The molecular formula is , with a molecular weight of approximately 306.41 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : Research indicates that quinazolinone derivatives show activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with electron-withdrawing groups on the phenyl ring tend to enhance antibacterial activity .
- Antifungal Activity : Some derivatives have also shown effectiveness against fungal strains such as Candida albicans and Penicillium chrysogenum, with certain compounds displaying low minimum inhibitory concentration (MIC) values, indicating potent antifungal properties .
Anticancer Activity
Quinazolinone derivatives are being explored for their anticancer potential. Studies have highlighted their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells and inhibition of specific kinases involved in cell signaling pathways .
- In Vitro Studies : In vitro assays have shown that certain derivatives can significantly reduce the viability of cancer cell lines, suggesting their potential as chemotherapeutic agents .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted by Desai et al. reported the synthesis of several quinazolinone derivatives, which were screened for antibacterial activity. Compounds with methoxy or methyl substitutions on the phenyl ring exhibited superior activity compared to others .
- Anticancer Research : Another investigation focused on the anticancer properties of similar quinazolinone compounds, revealing that modifications at specific positions on the quinazolinone scaffold significantly influenced their cytotoxicity against cancer cells .
- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been extensively studied. Variations in substituents on the phenyl rings have been shown to affect both antimicrobial and anticancer activities, guiding future design strategies for new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects such as reduced inflammation or tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit structural diversity based on substituents at key positions (2-, 4-, 7-), which modulate their physicochemical and biological properties. Below is a comparative analysis of the target compound with structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Aryl Groups (C7): The 7-phenyl group in the target compound is critical for π-stacking interactions with biological targets. Fluorine (e.g., 4-fluorophenyl in ) or chlorine (e.g., 4-chlorophenyl in ) substitutions enhance metabolic stability and target binding . Amino Substituents (C2): Bulky substituents like 2,4-dimethylphenylamino in the target compound may improve selectivity for kinase domains by occupying hydrophobic pockets. In contrast, smaller groups (e.g., furan-2-ylmethylamino in ) reduce steric hindrance, favoring broader receptor interactions.
Synthetic Methodologies: The target compound is synthesized via multi-component condensation, a common route for dihydroquinazolinones . Ultrasound-mediated one-pot methods (e.g., ) reduce reaction times and improve yields compared to traditional cyclocondensation .
Physicochemical Properties: The dihydroquinazolinone core enhances solubility relative to fully aromatic analogs. Methoxy () or hydroxyethyl-piperazine () groups further improve water solubility, crucial for bioavailability.
Safety Profiles: While safety data for the target compound are unavailable, analogs like 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one (CAS 1428139-13-2) are classified as hazardous for R&D use, requiring specialized handling .
Biological Activity
2-[(2,4-dimethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazolinone core structure, which is known for various pharmacological activities. Its molecular formula is , with a molecular weight of approximately 296.38 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to act as a topoisomerase II inhibitor, which disrupts DNA replication in cancer cells. This mechanism was observed in related compounds that showed promising antiproliferative activity against human cancer cell lines such as HeLa and HCT15 .
- Case Study : A study involving a series of quinazolinone derivatives demonstrated that modifications to the phenyl groups significantly influenced their anticancer activity. The most potent compounds exhibited IC50 values in the low micromolar range against colorectal adenocarcinoma cells .
Antimicrobial Activity
In addition to anticancer properties, quinazolinones have been explored for their antimicrobial effects. The compound's structural features may contribute to its ability to inhibit bacterial growth.
- In Vitro Studies : Investigations into related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria. For instance, quinazolinone derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of quinazolinone derivatives.
| Compound | Substituents | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | -CF3 at position 4 | 5.9 | High antiproliferative |
| Compound B | -OH at position 3' | 2.3 | Moderate antiproliferative |
| This compound | -C6H5 at position 7 | TBD | TBD |
The above table summarizes findings from various studies indicating how different substituents affect the biological activity of quinazolinone derivatives.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-[(2,4-dimethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the formation of the quinazolinone core. Key steps include cyclization of substituted anthranilic acid derivatives followed by nucleophilic substitution at the 2-position with 2,4-dimethylphenylamine. Polar aprotic solvents (e.g., DMF or DMSO) are often used to enhance reaction efficiency, and catalysts like p-toluenesulfonic acid may accelerate cyclization. Purification is achieved via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and DEPT-135) is critical for confirming the substitution pattern and hydrogenation state. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1680 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. X-ray crystallography resolves structural ambiguities, particularly for diastereomers or tautomeric forms .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer : Common impurities include unreacted intermediates (e.g., anthranilic acid derivatives) and regioisomers. Thin-Layer Chromatography (TLC) with UV detection monitors reaction progress. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% formic acid) separates impurities. Recrystallization in ethanol or ethyl acetate improves purity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate parameters:
- Solvent : Polar aprotic solvents (DMF) improve nucleophilicity but may require higher temperatures.
- Catalyst : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) enhance cyclization efficiency.
- Temperature : Reflux conditions (~120°C) favor kinetic control but may require inert atmospheres to prevent oxidation.
Continuous flow reactors () enable scalable production with real-time monitoring .
Q. How can contradictory data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering or tautomerism). Strategies include:
- Variable-Temperature NMR : Identify coalescence temperatures for conformational exchanges.
- 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to confirm spatial arrangements.
- Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare with experimental data .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Systematically modify substituents (e.g., halogenation at the phenyl group) and assess bioactivity.
- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to quantify IC₅₀ values.
- Molecular Docking : Align derivatives with protein active sites (e.g., using AutoDock Vina) to rationalize activity trends.
highlights the impact of chlorophenyl groups on binding affinity .
Q. How should stability studies be designed to evaluate degradation under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
- Oxidative Stress : Expose to H₂O₂ or Fe²⁺/ascorbate to simulate radical-mediated degradation.
- Photostability : Use UV-Vis lamps (ICH Q1B guidelines) to assess light sensitivity.
Environmental fate studies ( ) provide frameworks for abiotic degradation analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
